molecular formula C15H14N2O6S B7423574 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid

4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid

Cat. No.: B7423574
M. Wt: 350.3 g/mol
InChI Key: YSYRUJRVEOBQPY-UHFFFAOYSA-N
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Description

4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further substituted with an ethyl and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonylation of 4-aminobenzoic acid with 2-ethyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of a thiol group from the sulfonyl group.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the nitro and ethyl groups can modulate the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methyl-5-nitrophenyl)sulfonylamino]benzoic acid
  • 4-[(2-Ethyl-5-chlorophenyl)sulfonylamino]benzoic acid
  • 4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzamide

Uniqueness

4-[(2-Ethyl-5-nitrophenyl)sulfonylamino]benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and sulfonylamino groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[(2-ethyl-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-2-10-5-8-13(17(20)21)9-14(10)24(22,23)16-12-6-3-11(4-7-12)15(18)19/h3-9,16H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYRUJRVEOBQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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